molecular formula C13H21N3O2 B11715014 {1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid

{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid

Cat. No.: B11715014
M. Wt: 251.32 g/mol
InChI Key: FJXOTIBEHGJFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid is a complex organic compound featuring a pyrazole ring, a piperidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring, and finally the acetic acid group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Safety protocols are strictly followed to handle the reactive intermediates and hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: It is used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazole-3-carboxylic acid: Similar pyrazole ring structure but lacks the piperidine and acetic acid moieties.

    4-piperidone: Contains the piperidine ring but lacks the pyrazole and acetic acid moieties.

    Acetic acid derivatives: Various compounds with the acetic acid moiety but different substituents.

Uniqueness

2-{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid is unique due to its combination of the pyrazole, piperidine, and acetic acid groups, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

2-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H21N3O2/c1-2-16-8-5-12(14-16)10-15-6-3-11(4-7-15)9-13(17)18/h5,8,11H,2-4,6-7,9-10H2,1H3,(H,17,18)

InChI Key

FJXOTIBEHGJFEN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN2CCC(CC2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.